

TAK-593 anti-tumor effects preclinical models

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Compound Focus: Tak-593

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Molecular Mechanism and Selectivity Profile

TAK-593 was designed as a highly potent and selective inhibitor of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) tyrosine kinase families [1] [2]. Its core mechanism involves inhibiting key signaling pathways in tumor angiogenesis.

- **Primary Targets:** **TAK-593** is a potent inhibitor of VEGFR1, VEGFR2, VEGFR3, PDGFR α , and PDGFR β . The table below shows its half-maximal inhibitory concentration (IC50) for each kinase [3].

Kinase Target	IC50 (nM)
VEGFR1	3.2 nM
VEGFR2	0.95 nM
VEGFR3	1.1 nM
PDGFR α	4.3 nM
PDGFR β	13 nM

- **Cellular Activities:** In cell-based assays, **TAK-593** potently inhibited VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVECs) with an IC50 of 0.30 nM. It also inhibited VEGF- and PDGF-stimulated cellular phosphorylation and VEGF-induced endothelial tube formation [1] [4].

- **Unique Long-Acting Profile:** A key characteristic of **TAK-593** is its long residence time on its targets. Pharmacodynamic studies showed that phospho-VEGFR2 remained almost completely suppressed even after blood and tissue concentrations of **TAK-593** fell below detectable limits [1].

Anti-Tumor Efficacy in Preclinical Models

Oral administration of **TAK-593** exhibited strong anti-tumor effects across various human cancer xenograft models in mice, with good tolerability and at low plasma exposures [1] [5].

Cancer Model (Cell Line)	Dosing Regimen	Anti-Tumor Effect (T/C%)	Additional Observations
A549 (Human Lung Adenocarcinoma)	1 mg/kg, twice daily	8% (T/C) [5]	Potent tumor growth inhibition
A549 (Human Lung Adenocarcinoma)	0.25 mg/kg, twice daily for 2 weeks	34% (T/C) [3]	Significant tumor growth inhibition
MKN45 (Human Gastric Cancer)	0.5 mg/kg, twice daily	20% (T/C) [1]	Strong anti-tumor effect
RCC-02-JCK (Human Primary Renal Cell Carcinoma)	1 mg/kg, twice daily	19% (T/C) [1]	Strong anti-tumor effect
U87 MG (Human Glioblastoma, Intracranial)	1 mg/kg, twice daily	Extended survival [1]	Efficacy in a challenging model

Experimental Protocols for Key Assays

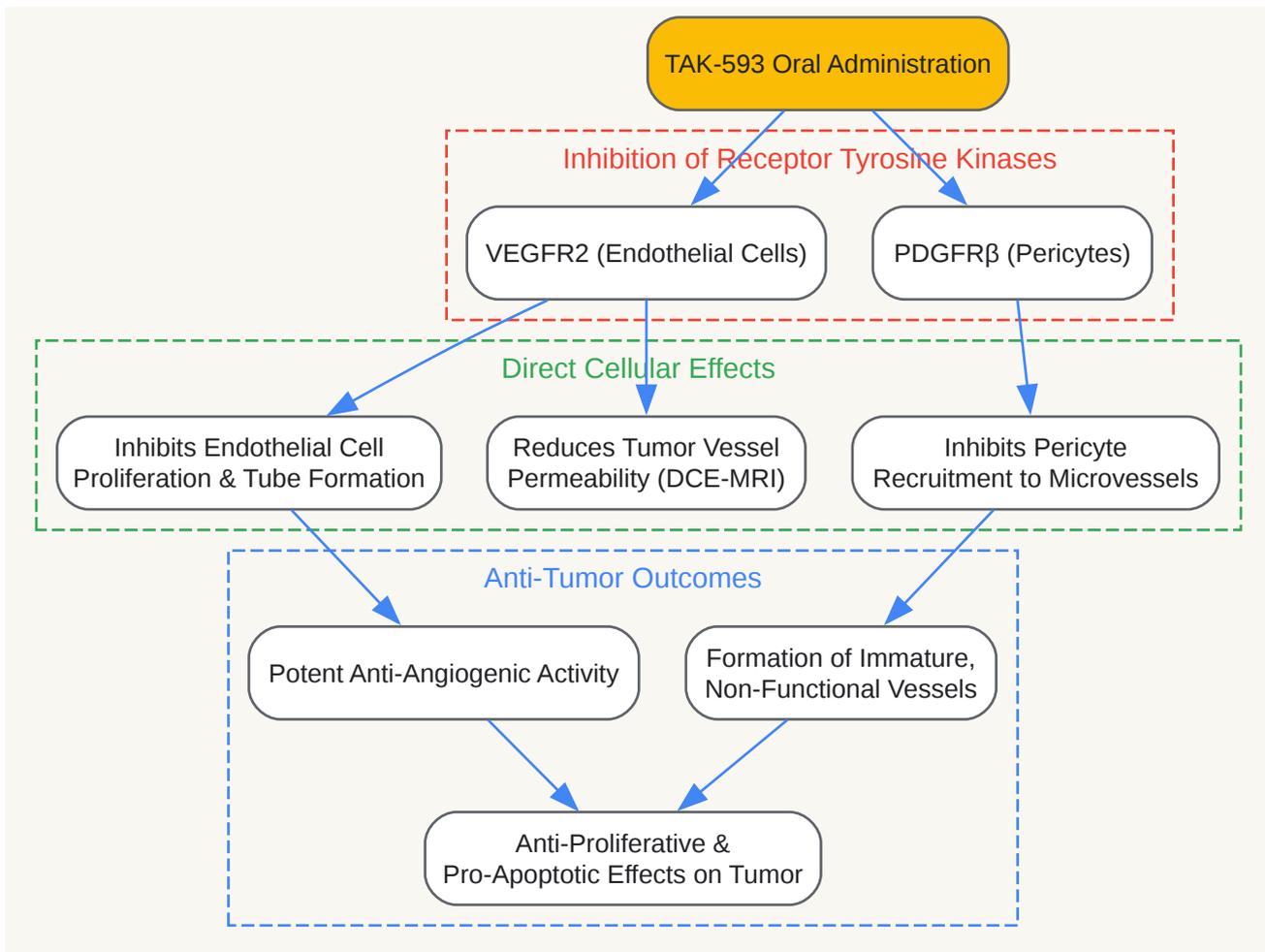
The preclinical data on **TAK-593** were generated using standardized and well-established experimental methods.

- **Cell Proliferation Assay** [1]:
 - **HUVECs** were treated with **TAK-593** and recombinant human VEGF for 5 days. Cell proliferation was determined using a Cell Counting Kit-8.

- **Coronary Artery Smooth Muscle Cells (CASMCs)** were starved overnight and then treated with **TAK-593** and PDGF-BB for 6 days. Proliferation was also measured with the Cell Counting Kit-8.
- The IC50 was calculated from the dose-response curve.
- **Receptor Phosphorylation Assay [1]:**
 - HUVECs and CASMCs were treated with **TAK-593** for 2 hours before stimulation with VEGF or PDGF-BB for 5 minutes.
 - Cell lysates were analyzed by Western blotting using specific antibodies for phospho-VEGFR2 and total VEGFR2. Phospho-PDGFR β was detected with an anti-phosphotyrosine antibody after immunoprecipitation.
- **Tube Formation Assay [1]:**
 - HUVECs and normal human dermal fibroblasts were co-cultured with VEGF and **TAK-593** for 7 days.
 - The cells were stained with an anti-human CD31 antibody for visualization. The tube area was quantified using Metamorph software.
- **In Vivo Tumor Xenograft Studies [1]:**
 - Tumor cells or tissue fragments were implanted subcutaneously into immunodeficient mice.
 - After tumors were established, **TAK-593** or a vehicle control was administered orally to the animals, typically twice daily.
 - Tumor volumes were assessed regularly and calculated. The treated/control ratio (T/C%) was used as an index of anti-tumor activity.

Mechanism of Action and Functional Consequences

TAK-593 exerts its anti-tumor effects through a multi-faceted anti-angiogenic mechanism, which is summarized in the diagram below.



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The anti-angiogenic and anti-tumor mechanisms of **TAK-593** involve multiple coordinated effects on tumor vasculature [1].

- **Proliferation and Survival:** **TAK-593** showed **anti-proliferative and pro-apoptotic effects** on tumors in immunohistochemical analyses [1].
- **Vessel Structure and Function:** Treatment led to a **decrease in microvessel density** and inhibition of pericyte recruitment, which is crucial for vessel stability [1].
- **Early Pharmacodynamic Effects:** Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) revealed that **TAK-593 reduced tumor vessel permeability** prior to the onset of overt anti-tumor activity [1].

Conclusion for Research Applications

TAK-593 represents a compelling preclinical candidate due to its **exceptional potency** against VEGFR2, its **favorable kinase selectivity profile**, and its **unique long-acting target inhibition**. The robust anti-tumor efficacy demonstrated across a spectrum of human tumor xenografts, coupled with good tolerability at low plasma exposures, underscores its potential for the treatment of solid tumors [1] [4].

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